Enobosarm
Overview
Description
Enobosarm, also known as GTx-024, is a non-steroidal agent with anabolic activity. It is a selective androgen receptor modulator (SARM) designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength . It has been used in trials studying the treatment of Stress Urinary Incontinence and Triple Negative Breast Cancer .
Synthesis Analysis
The synthesis of Enobosarm involves the rational addition of bis-trifluoromethyl groups into ring B of enobosarm, which profoundly modifies their activity, pharmacokinetic, and tissue distribution profiles .
Molecular Structure Analysis
Enobosarm belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Chemical Reactions Analysis
The chemical structural modifications of Enobosarm resulted in an improved AR binding affinity by increasing the molecular occupational volume near helix 12 of AR .
Physical And Chemical Properties Analysis
Enobosarm is a small molecule with the chemical formula C19H14F3N3O3 . It has favorable oral bioavailability .
Scientific Research Applications
Treatment of Advanced Breast Cancer
Enobosarm has shown promising results in the treatment of advanced breast cancer. It has been evaluated in women with oestrogen receptor (ER)-positive, HER2-negative, and androgen receptor (AR)-positive disease . The drug has demonstrated anti-tumor activity, supporting further clinical investigation of selective AR activation strategies for the treatment of AR-positive, ER-positive, HER2-negative advanced breast cancer .
Muscle Growth
Enobosarm is known for its capabilities in muscle growth. It’s a selective androgen receptor modulator that stimulates the male sex hormone receptor, which can lead to muscle growth .
Treatment of Sarcopenia and Cachexia
Clinical trials have shown Enobosarm’s potential in treating conditions such as sarcopenia and cachexia, diseases characterized by muscle wasting due to aging or chronic illness .
Chronic Weight Management
Enobosarm is currently being evaluated in a clinical trial for its effect on body composition in patients taking a GLP-1 receptor agonist for chronic weight management . The primary efficacy endpoint of the study is the change from baseline in total lean mass at 4 months .
Treatment of Obesity
In the same clinical trial mentioned above, Enobosarm is being evaluated for its potential in the treatment of obesity . The study aims to assess the effect of Enobosarm on total lean mass, total muscle mass, maintenance of weight loss, and rebound fat gain after discontinuation of GLP-1 receptor agonists .
Endocrine Resistance
Enobosarm has shown to inhibit tumor growth in models of endocrine resistance . This suggests its potential application in overcoming resistance to endocrine therapies in cancer treatment .
properties
IUPAC Name |
(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233006 | |
Record name | Enobosarm | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enobosarm | |
CAS RN |
841205-47-8 | |
Record name | MK 2866 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841205-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enobosarm [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enobosarm | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enobosarm | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOBOSARM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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